molecular formula C12H16BrN B1590690 Julolidine hydrobromide CAS No. 83646-41-7

Julolidine hydrobromide

Cat. No.: B1590690
CAS No.: 83646-41-7
M. Wt: 254.17 g/mol
InChI Key: KHWBRFVBPGPEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Julolidine hydrobromide, also known as 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide, is a heterocyclic aromatic organic compound. It is known for its strong electron-releasing properties due to electronic and steric factors. This compound is widely used in various scientific applications, including laser dyes and biochemical stains .

Biochemical Analysis

Biochemical Properties

Julolidine hydrobromide is known for its strong electron-releasing properties, making it an effective auxofluor used in laser dyes and biochemical stains . In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. It is particularly noted for its role in the synthesis of azodyes, where it acts as a precursor . The compound’s electron-releasing properties facilitate its interaction with electron-deficient biomolecules, leading to the formation of stable complexes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electron-releasing properties enable it to interact with cellular components, leading to changes in cellular activities . For instance, this compound can modulate the activity of certain enzymes, thereby affecting metabolic pathways and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s electron-releasing properties allow it to form stable complexes with electron-deficient molecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular activities becomes significant only above a certain dosage level. Toxic effects at high doses include cellular damage and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s electron-releasing properties enable it to participate in redox reactions, influencing the activity of enzymes involved in oxidative metabolism. Additionally, this compound can affect the levels of specific metabolites by altering enzyme activity and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s electron-releasing properties facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments. This distribution is crucial for the compound’s biochemical effects, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Julolidine hydrobromide can be synthesized through the reaction of julolidine with hydrobromic acid. The process involves dissolving julolidine in dilute hydrochloric acid, followed by bubbling steam through the solution. The residual acidic solution is then basified with sodium hydroxide, extracted with diethyl ether, washed with water, dried, filtered, evaporated, and distilled in vacuo. The distillate crystallizes upon cooling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Julolidine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted julolidine compounds.

Scientific Research Applications

Julolidine hydrobromide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Julolidine: The parent compound, which lacks the hydrobromide group.

    8-Hydroxyjulolidine: A derivative with a hydroxyl group at the eighth position.

    9-(2-Carboxy-2-cyanovinyl)julolidine: A derivative with a carboxy-cyanovinyl group at the ninth position.

    9-(2,2-Dicyanovinyl)julolidine: A derivative with a dicyanovinyl group at the ninth position.

Uniqueness: Julolidine hydrobromide is unique due to its strong electron-releasing properties, which make it highly effective in applications requiring enhanced fluorescence and photophysical properties. Its hydrobromide group also contributes to its distinct chemical behavior and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWBRFVBPGPEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)CCCN3C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482656
Record name Julolidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83646-41-7
Record name Julolidine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Julolidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Julolidine hydrobromide
Reactant of Route 2
Julolidine hydrobromide
Reactant of Route 3
Julolidine hydrobromide
Reactant of Route 4
Reactant of Route 4
Julolidine hydrobromide
Reactant of Route 5
Julolidine hydrobromide
Reactant of Route 6
Julolidine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.